1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide
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Overview
Description
1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide is a pyridinium salt with the molecular formula C14H17N2Br. This compound is known for its unique structure, which includes a benzyl group, a methyl group, and a methylamino group attached to a pyridinium ring. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide typically involves the reaction of 4-methyl-3-(methylamino)pyridine with benzyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide can be compared with other pyridinium salts, such as:
1-Benzyl-3-methylimidazolium bromide: Similar in structure but with an imidazolium ring instead of a pyridinium ring.
1-Benzyl-4-methylpyridinium chloride: Similar but with a chloride ion instead of a bromide ion.
4-Methyl-3-(methylamino)pyridinium bromide: Lacks the benzyl group, making it less complex.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-benzyl-N,4-dimethylpyridin-1-ium-3-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2.BrH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-9,11,15H,10H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABZDZWLACMGNQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)CC2=CC=CC=C2)NC.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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